An In-Depth Technical Guide to 2,3,4,6-Tetrachloroanisole: Chemical Properties, Structure, and Biological Interactions
An In-Depth Technical Guide to 2,3,4,6-Tetrachloroanisole: Chemical Properties, Structure, and Biological Interactions
Introduction
2,3,4,6-Tetrachloroanisole (TeCA) is a halogenated aromatic ether that has garnered significant attention in the fields of food science, environmental chemistry, and toxicology.[1] It is primarily known as a potent off-flavor compound, contributing to musty or moldy taints in various products, most notably "cork taint" in wine.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,6-tetrachloroanisole, its structure, common experimental protocols for its synthesis and analysis, and its key biological signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Properties and Structure
2,3,4,6-Tetrachloroanisole is a chlorinated derivative of anisole (B1667542), characterized by the substitution of four hydrogen atoms on the benzene (B151609) ring with chlorine atoms.[3] It is a white to off-white solid powder under standard conditions and is considered to be practically insoluble in water.[3][4]
Table 1: Chemical and Physical Properties of 2,3,4,6-Tetrachloroanisole
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₄O | [3][4] |
| Molecular Weight | 245.92 g/mol | [3][4] |
| CAS Number | 938-22-7 | [3][4] |
| Appearance | White to off-white powder | [3] |
| Boiling Point | 289.2 °C at 760 mmHg | [4] |
| Melting Point | Approx. 60-70 °C (estimated) | |
| Solubility in Water | Practically insoluble | [3][4] |
| LogP (Octanol-Water Partition Coefficient) | 4.30880 | [4] |
| Density | 1.525 g/cm³ | [4] |
Structure:
The chemical structure of 2,3,4,6-tetrachloroanisole consists of a benzene ring substituted with a methoxy (B1213986) group (-OCH₃) and four chlorine atoms at positions 2, 3, 4, and 6.
Synonyms for 2,3,4,6-Tetrachloroanisole include:
Experimental Protocols
Synthesis of 2,3,4,6-Tetrachloroanisole
A standard laboratory method for the synthesis of 2,3,4,6-tetrachloroanisole involves the O-methylation of its precursor, 2,3,4,6-tetrachlorophenol (B30399). A general protocol using a green methylating agent, dimethyl carbonate (DMC), is described below. This method is adaptable for the synthesis of various haloanisoles from their corresponding halophenols.
Materials:
-
2,3,4,6-Tetrachlorophenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB), optional
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4,6-tetrachlorophenol in the aprotic polar solvent.
-
Add an excess of dimethyl carbonate, which acts as both the methylating agent and a co-solvent.
-
Add a stoichiometric amount or a slight excess of potassium carbonate as the base. The base is crucial for the deprotonation of the phenolic hydroxyl group.
-
If the reaction is sluggish, a phase-transfer catalyst can be added to facilitate the reaction.
-
Heat the reaction mixture to a temperature between 90-160 °C and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
The filtrate is then subjected to an aqueous workup. This typically involves washing with water and a brine solution to remove any remaining salts and the solvent.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography on silica (B1680970) gel to yield pure 2,3,4,6-tetrachloroanisole.
Analytical Methodology: Detection and Quantification
The primary analytical technique for the detection and quantification of 2,3,4,6-tetrachloroanisole, particularly in complex matrices like wine and cork, is Gas Chromatography coupled with Mass Spectrometry (GC/MS).[4] Due to the typically low concentrations of this compound, a pre-concentration step is often necessary.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC/MS:
This is a widely used, solvent-free method for the extraction and concentration of volatile and semi-volatile compounds.
Materials:
-
Sample containing 2,3,4,6-tetrachloroanisole (e.g., wine, cork soak solution)
-
SPME fiber assembly with a suitable coating (e.g., polydimethylsiloxane (B3030410) - PDMS)
-
Gas chromatograph equipped with a mass spectrometer detector (GC/MS)
-
Internal standard (e.g., a deuterated analog like 2,4,6-trichloroanisole-d₅) for quantification
Procedure:
-
Place a known volume of the liquid sample (or a cork sample in a model wine solution) into a headspace vial.
-
If the sample is solid (like cork), it is typically macerated in a model wine solution (e.g., 12% ethanol in water) to extract the haloanisoles.
-
Add a known amount of the internal standard to the vial.
-
Seal the vial and place it in a temperature-controlled autosampler.
-
Incubate the vial at a specific temperature (e.g., 40-60 °C) for a set period to allow the analytes to partition into the headspace.
-
Expose the SPME fiber to the headspace of the sample for a defined time to allow for the adsorption of the analytes onto the fiber coating.
-
Retract the fiber and inject it into the hot inlet of the GC.
-
The high temperature of the GC inlet desorbs the analytes from the fiber onto the GC column.
-
The analytes are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification against the internal standard.
Signaling Pathways and Logical Relationships
Suppression of Olfactory Signal Transduction
2,3,4,6-Tetrachloroanisole and other haloanisoles are known to cause a reduction or "muting" of a product's natural aroma, a phenomenon attributed to their ability to suppress olfactory signal transduction. Research has shown that these compounds can inhibit the function of cyclic nucleotide-gated (CNG) channels in olfactory receptor neurons.
Microbial Formation of 2,3,4,6-Tetrachloroanisole
The primary route of formation for 2,3,4,6-tetrachloroanisole in the environment is through the microbial O-methylation of its precursor, 2,3,4,6-tetrachlorophenol.[1] This biotransformation is carried out by a variety of microorganisms, including fungi and bacteria, which possess chlorophenol O-methyltransferase (CPOMT) enzymes.[5]
Conclusion
2,3,4,6-Tetrachloroanisole is a compound of significant interest due to its potent sensory properties and its prevalence as a contaminant in food and beverages. Understanding its chemical and physical characteristics, as well as its biological formation and interaction pathways, is crucial for developing effective strategies for its detection, remediation, and for mitigating its impact. The methodologies and pathways detailed in this guide provide a foundational understanding for professionals engaged in research and development in related scientific disciplines.
References
- 1. oiv.int [oiv.int]
- 2. 2,3,5,6-TETRACHLOROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]
- 4. 2,3,4,6-Tetrachloroanisole (938-22-7) for sale [vulcanchem.com]
- 5. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
